molecular formula C22H30O B11957642 1-(1-Naphthyl)-1-dodecanone

1-(1-Naphthyl)-1-dodecanone

Katalognummer: B11957642
Molekulargewicht: 310.5 g/mol
InChI-Schlüssel: YBVRNZTWGYQFKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Naphthyl)-1-dodecanone is an organic compound characterized by the presence of a naphthalene ring attached to a dodecanone chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(1-Naphthyl)-1-dodecanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 1-naphthyl ketone is reacted with dodecanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions allows for efficient large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(1-Naphthyl)-1-dodecanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Reagents such as halogens or nitrating agents can be used for substitution reactions.

Major Products:

    Oxidation: Produces carboxylic acids or quinones.

    Reduction: Yields alcohols.

    Substitution: Results in functionalized naphthalene derivatives.

Wissenschaftliche Forschungsanwendungen

1-(1-Naphthyl)-1-dodecanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(1-Naphthyl)-1-dodecanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction with cellular components are ongoing to elucidate its precise mechanism.

Vergleich Mit ähnlichen Verbindungen

    1-Naphthylamine: Shares the naphthalene ring but differs in functional groups.

    1-Naphthol: Contains a hydroxyl group instead of a ketone.

    1-Naphthylacetic acid: Features a carboxylic acid group.

Uniqueness: 1-(1-Naphthyl)-1-dodecanone is unique due to its long dodecanone chain, which imparts distinct physical and chemical properties compared to other naphthalene derivatives

Eigenschaften

Molekularformel

C22H30O

Molekulargewicht

310.5 g/mol

IUPAC-Name

1-naphthalen-1-yldodecan-1-one

InChI

InChI=1S/C22H30O/c1-2-3-4-5-6-7-8-9-10-18-22(23)21-17-13-15-19-14-11-12-16-20(19)21/h11-17H,2-10,18H2,1H3

InChI-Schlüssel

YBVRNZTWGYQFKN-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCC(=O)C1=CC=CC2=CC=CC=C21

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.